2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichlorobenzene, acridine, and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9-(chloromethyl)acridine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, amines, and other reduced compounds .
Scientific Research Applications
2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Compared to these similar compounds, 2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide is unique due to the presence of the acridine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88522-59-2 |
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Molecular Formula |
C20H13Cl3N2O2S |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2,5-dichloro-N-[9-(chloromethyl)acridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl3N2O2S/c21-11-16-14-3-1-2-4-18(14)24-19-8-6-13(10-15(16)19)25-28(26,27)20-9-12(22)5-7-17(20)23/h1-10,25H,11H2 |
InChI Key |
CAXVKANOARJPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)CCl |
Origin of Product |
United States |
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